2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the nitrophenyl group through a series of reactions. Common reagents used in these steps include isopropyl alcohol, methyl iodide, and nitrobenzene. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-CHLOROPHENYL)ACETAMIDE
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-HYDROXYPHENYL)ACETAMIDE
Uniqueness
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is unique due to the presence of both isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)16-8-7-13(3)9-17(16)24-11-18(21)19-14-5-4-6-15(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
InChI Key |
JTADBJGWMHVKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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